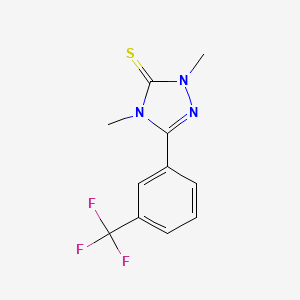

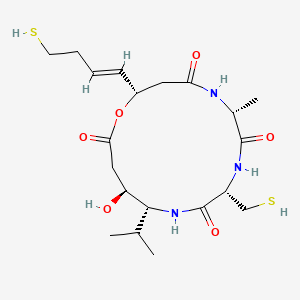

Spiruchostatin A (reduced)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

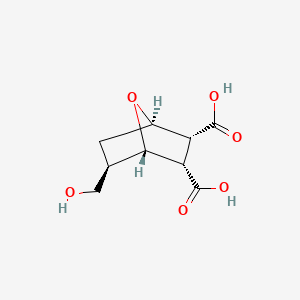

Spiruchostatin A is a natural product isolated from Pseudomonas species. It belongs to a class of cyclic, cysteine-containing, depsipeptidic natural products. Spiruchostatin A is known for its potent histone deacetylase inhibitory activity, which makes it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Spiruchostatin A involves chemoselective macrocyclization using an accessible enantiomerically pure latent thioester. The synthesis process includes several steps, such as the preparation of intermediate compounds and their subsequent cyclization .

Industrial Production Methods: Industrial production of Spiruchostatin A can be achieved by overexpressing the spiruchostatin biosynthetic gene cluster in Pseudomonas species. This method has been shown to significantly increase the yield of Spiruchostatin A .

Análisis De Reacciones Químicas

Types of Reactions: Spiruchostatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions of Spiruchostatin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of Spiruchostatin A include its oxidized and reduced forms, which exhibit different biological activities. These products are crucial for studying the compound’s mechanism of action and therapeutic potential .

Aplicaciones Científicas De Investigación

Spiruchostatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent histone deacetylase inhibitory activity makes it a valuable tool for studying gene expression and epigenetic regulation. In medicine, Spiruchostatin A is being investigated as a potential chemotherapeutic agent for treating various cancers .

Mecanismo De Acción

Spiruchostatin A exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of Spiruchostatin A include class I histone deacetylases, which are often overexpressed in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds: Spiruchostatin A is structurally similar to other cyclic, cysteine-containing, depsipeptidic natural products, such as FK228 (romidepsin), FR901375, and thailandepsins .

Uniqueness: What sets Spiruchostatin A apart from these similar compounds is its specific inhibition of class I histone deacetylases and its distinct pharmacodynamic properties. Unlike non-specific hydroxamate inhibitors, Spiruchostatin A shows a delayed but prolonged histone acetylation response, making it a unique and valuable compound for therapeutic applications .

Propiedades

Número CAS |

382607-39-8 |

|---|---|

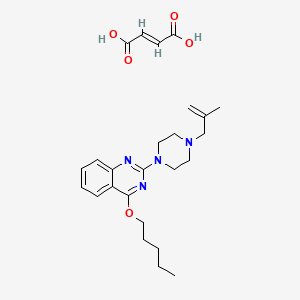

Fórmula molecular |

C20H33N3O6S2 |

Peso molecular |

475.6 g/mol |

Nombre IUPAC |

(2S,6R,9S,12R,13S)-13-hydroxy-6-methyl-12-propan-2-yl-2-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-5,8,11-triazacyclopentadecane-4,7,10,15-tetrone |

InChI |

InChI=1S/C20H33N3O6S2/c1-11(2)18-15(24)9-17(26)29-13(6-4-5-7-30)8-16(25)21-12(3)19(27)22-14(10-31)20(28)23-18/h4,6,11-15,18,24,30-31H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1 |

Clave InChI |

YTOHLXIXCGJIOG-HDXRNPEWSA-N |

SMILES isomérico |

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H]([C@H](CC(=O)O[C@@H](CC(=O)N1)/C=C/CCS)O)C(C)C)CS |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(CC(=O)OC(CC(=O)N1)C=CCCS)O)C(C)C)CS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.